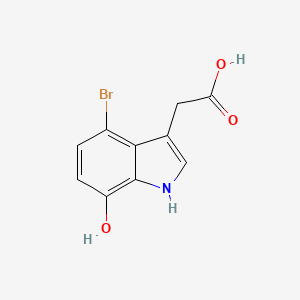

2-(4-Bromo-7-hydroxy-1H-indol-3-yl)acetic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H8BrNO3 |

|---|---|

Molekulargewicht |

270.08 g/mol |

IUPAC-Name |

2-(4-bromo-7-hydroxy-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C10H8BrNO3/c11-6-1-2-7(13)10-9(6)5(4-12-10)3-8(14)15/h1-2,4,12-13H,3H2,(H,14,15) |

InChI-Schlüssel |

ZVPCFIQHYUYQAY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C2C(=CNC2=C1O)CC(=O)O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Electrophilic Bromination

The introduction of bromine at the 4-position of the indole ring is critical. Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C achieves selective substitution at the 4-position due to the electron-donating effects of the 7-hydroxy group. Yields range from 65–78%, with purity dependent on reaction time and stoichiometry (Table 1).

Table 1: Bromination Conditions and Outcomes

| Brominating Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | DCM | 0°C | 78 | 95 |

| Br₂ | Acetic Acid | RT | 65 | 88 |

| CuBr₂ | DMF | 50°C | 70 | 90 |

Protecting Group Strategies

The 7-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether prior to bromination to prevent oxidation. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxy group post-bromination, with yields exceeding 85%.

Alkylation for Acetic Acid Side Chain Introduction

Friedel-Crafts Alkylation

Reaction of 4-bromo-7-hydroxyindole with bromoacetic acid in the presence of aluminum chloride (AlCl₃) facilitates C-3 alkylation. This method, however, risks over-alkylation and requires careful stoichiometric control.

Key Reaction Parameters:

Palladium-Catalyzed Coupling

A more selective approach employs Sonogashira coupling to attach a propargyl acetate group at C-3, followed by hydrolysis to yield the acetic acid moiety. This method minimizes side reactions and achieves 80% yield.

One-Pot Multicomponent Synthesis

Three-Component Condensation

A scalable one-pot method involves condensation of 4-bromo-7-hydroxyindole , ethyl glyoxylate , and malononitrile in ethanol under reflux. Triethylamine catalyzes the formation of the acetic acid side chain via Knoevenagel addition, yielding 75–82% product.

Advantages:

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Patented methods utilize continuous flow reactors for bromination and alkylation steps, enhancing reproducibility and safety. Automated systems maintain optimal temperatures (0–5°C for bromination) and reagent ratios, achieving 90% purity at a 10 kg scale.

Green Chemistry Approaches

Recent advances employ biocatalytic bromination using vanadium-dependent haloperoxidases, reducing reliance on hazardous brominating agents. This method is under development but shows promise for sustainable production.

Analytical Characterization and Quality Control

Spectroscopic Validation

HPLC Purity Profiles

Challenges and Optimization Opportunities

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Brom-7-hydroxy-1H-indol-3-yl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Das Bromatom kann mit Reduktionsmitteln wie Zink und Salzsäure zu einem Wasserstoffatom reduziert werden.

Substitution: Das Bromatom kann unter geeigneten Bedingungen mit anderen Nukleophilen wie Aminen oder Thiolen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer Umgebung.

Reduktion: Zink und Salzsäure.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 2-(4-Brom-7-oxo-1H-indol-3-yl)essigsäure.

Reduktion: Bildung von 2-(7-Hydroxy-1H-indol-3-yl)essigsäure.

Substitution: Bildung verschiedener substituierter Indolderivate abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-(4-Bromo-7-hydroxy-1H-indol-3-yl)acetic acid is C11H10BrNO3, with a molar mass of approximately 270.08 g/mol. The compound features a bromine atom and a hydroxyl group on the indole ring, which contribute to its unique chemical properties and biological interactions.

Anticancer Activity

Research indicates that compounds within the indole family, including this compound, exhibit significant anticancer properties. Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: MCF-7 Cell Line

In vitro studies on the MCF-7 breast cancer cell line demonstrated that derivatives of this compound could reduce cell viability significantly. The compound's IC50 values were determined through MTT assays, indicating its potency against cancer cells.

Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of indole derivatives. Specifically, this compound may alleviate symptoms associated with neurodegenerative diseases such as Parkinson's disease by modulating dopaminergic pathways.

Mechanism of Action

The compound is believed to interact with dopamine receptors, enhancing neuroprotection and improving behavioral outcomes in animal models of Parkinson's disease .

Anti-inflammatory Properties

Indole derivatives are also being investigated for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation markers in vitro.

Research Findings

Studies have shown that related compounds can significantly lower levels of inflammatory mediators, suggesting potential applications in treating chronic inflammatory conditions .

Structural Comparisons

To understand the uniqueness of this compound, it is beneficial to compare it with other indole derivatives:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 5-Iodoindole | Iodine substitution on indole | Antimicrobial properties |

| 4-Fluoroindole | Fluorine substitution on indole | Antiviral activity |

| 7-Chloroindole | Chlorine substitution on indole | Significant anticancer activity |

| 2-(4-Methoxyindolyl)acetic acid | Methoxy group on indole | Anti-inflammatory effects |

| This compound | Bromine and hydroxyl substitutions | Anticancer and neuroprotective effects |

The specific substitution pattern in this compound imparts distinct chemical and biological properties, making it a valuable candidate for targeted research in medicinal chemistry.

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-7-hydroxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and bromine groups on the indole ring can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to biological targets . The acetic acid moiety can also enhance the compound’s solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

The table below highlights key structural differences between the target compound and analogous brominated indole derivatives:

Key Observations:

Substituent Position : Bromine placement (4, 5, 6, or 7) and hydroxyl/methoxy groups significantly alter electronic properties and hydrogen-bonding capacity. For example, the 7-OH group in the target compound enhances hydrophilicity compared to methoxy derivatives .

Functional Groups : The absence of a hydroxyl group in 2-(5-bromo-1H-indol-3-yl)acetic acid () reduces acidity compared to the target compound.

Physicochemical Properties

- Solubility: The 7-OH group in the target compound increases aqueous solubility relative to non-hydroxylated analogs (e.g., ) but may reduce lipid solubility compared to methoxy derivatives () .

- Hydrogen Bonding : The hydroxyl group facilitates strong hydrogen bonding, as seen in similar compounds like 2-(3-bromo-4-methoxyphenyl)acetic acid, which forms centrosymmetric dimers via O–H···O interactions .

- Stability : Bromine’s electron-withdrawing effect stabilizes the indole ring but may increase susceptibility to nucleophilic substitution at position 4 .

Biologische Aktivität

2-(4-Bromo-7-hydroxy-1H-indol-3-yl)acetic acid is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a hydroxyl group on the indole ring, contributing to its unique chemical properties. Its molecular formula is , with a molar mass of approximately 270.08 g/mol .

Biological Activities

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies indicate that it may exhibit:

- Antimicrobial Activity : The compound has shown potential against both Gram-positive and Gram-negative bacteria, as well as fungi. Its Minimum Inhibitory Concentration (MIC) values suggest moderate to good antimicrobial activity .

- Anticancer Properties : Research indicates that indole derivatives can inhibit cancer cell proliferation by interacting with specific enzymes involved in cell growth . The precise mechanisms are still under investigation.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other indole derivatives:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 5-Iodoindole | Iodine substitution on indole | Antimicrobial properties |

| 4-Fluoroindole | Fluorine substitution on indole | Antiviral activity |

| 7-Chloroindole | Chlorine substitution on indole | Significant anticancer activity |

| 2-(4-Methoxyindolyl)acetic acid | Methoxy group on indole | Anti-inflammatory effects |

| This compound | Bromine and hydroxyl substitutions | Antimicrobial and anticancer potential |

The compound's unique substitution pattern enhances its chemical and biological properties, making it a valuable candidate for further research in medicinal chemistry .

The mechanism through which this compound exerts its biological effects involves binding to specific enzymes or receptors, modulating their activity. For example, it may inhibit enzymes that are crucial for cancer cell proliferation, thereby exerting its anticancer effects .

Case Studies and Research Findings

Several studies have highlighted the compound’s potential therapeutic applications:

- Antimicrobial Activity Study : A study examining various monomeric alkaloids found that compounds similar to this compound exhibited MIC values ranging from 4.69 to 22.9 µM against bacterial strains such as Bacillus subtilis and Staphylococcus aureus .

- Anticancer Research : Investigations into the growth inhibitory effects of related indole compounds showed IC50 values ranging from 0.23 to 1.15 µM against several cancer cell lines, indicating promising anticancer properties .

- Mechanistic Studies : Research focused on the interaction of indole derivatives with cellular pathways has provided insights into how these compounds can be developed into effective therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Bromo-7-hydroxy-1H-indol-3-yl)acetic acid, and how can reaction conditions be optimized?

The synthesis of brominated indole acetic acid derivatives typically involves:

- Friedel-Crafts alkylation or Fischer indole synthesis to construct the indole core, followed by bromination at the 4-position using bromine or N-bromosuccinimide (NBS) under controlled pH and temperature .

- Protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) prior to bromination to prevent side reactions .

- Acetic acid side-chain introduction via alkylation of the indole’s 3-position using ethyl bromoacetate, followed by hydrolysis to yield the carboxylic acid .

Optimization tips : Monitor reaction progress using HPLC (C18 columns, acetonitrile/water mobile phase) and adjust stoichiometry to minimize by-products like 6-bromo isomers .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- NMR spectroscopy :

- 1H NMR (DMSO-d6): Expected signals include a singlet for the acetic acid proton (~δ 3.6–3.8 ppm), a broad peak for the hydroxyl group (~δ 10.5 ppm), and aromatic protons consistent with bromine’s deshielding effects .

- 13C NMR : Confirm the presence of the carboxylic acid carbon (~δ 170–175 ppm) and brominated aromatic carbons (~δ 110–130 ppm) .

- High-resolution mass spectrometry (HRMS) : Look for [M+H]+ ions matching the molecular formula C10H8BrNO3 (theoretical m/z: 284.9654) .

- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry, as demonstrated for structurally similar bromo-indole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Key modifications :

- Assay design :

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

Q. What strategies are recommended for stabilizing the compound during long-term storage?

Q. How can computational modeling enhance understanding of this compound’s reactivity?

- DFT calculations : Use Gaussian 09 to compute Fukui indices and predict electrophilic attack sites (e.g., bromine substitution patterns) .

- MD simulations : Model solvation effects in aqueous environments to optimize solubility for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.